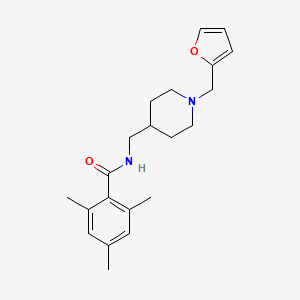

N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2,4,6-trimethylbenzamide

Description

N-((1-(Furan-2-ylmethyl)piperidin-4-yl)methyl)-2,4,6-trimethylbenzamide is a synthetic compound featuring a piperidine core substituted at the nitrogen atom with a furan-2-ylmethyl group and at the 4-position with a methylene-linked 2,4,6-trimethylbenzamide moiety. This structural combination distinguishes it from classical opioid analogs (e.g., fentanyl derivatives) and piperidine-based antiviral agents .

Propriétés

IUPAC Name |

N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]-2,4,6-trimethylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O2/c1-15-11-16(2)20(17(3)12-15)21(24)22-13-18-6-8-23(9-7-18)14-19-5-4-10-25-19/h4-5,10-12,18H,6-9,13-14H2,1-3H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKJXGMAOEBAFPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C(=O)NCC2CCN(CC2)CC3=CC=CO3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2,4,6-trimethylbenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions, often starting with a cyclization reaction.

Attachment of the Furan Ring: The furan ring is introduced via a nucleophilic substitution reaction, where a furan-2-ylmethyl group is attached to the piperidine intermediate.

Formation of the Benzamide Moiety: The final step involves the formation of the benzamide moiety through an amide coupling reaction, where 2,4,6-trimethylbenzoic acid is reacted with the piperidine-furan intermediate.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Analyse Des Réactions Chimiques

N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2,4,6-trimethylbenzamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

Reduction: The amide group can be reduced to form the corresponding amine.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where different substituents can be introduced.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.

Applications De Recherche Scientifique

N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2,4,6-trimethylbenzamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential pharmacological properties, including its ability to interact with specific receptors in the body.

Biology: It is used in biological assays to study its effects on cellular processes and pathways.

Industry: It may be used as an intermediate in the synthesis of other complex organic compounds.

Mécanisme D'action

The mechanism of action of N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2,4,6-trimethylbenzamide involves its interaction with molecular targets such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to specific biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Structural Analogues in Opioid Research

Several piperidine-based compounds listed in regulatory notices () and synthetic reports () share partial structural homology:

Key Observations :

Piperidine-Linked Antiviral Agents ()

Piperidine-triazine hybrids (e.g., compounds 6a5–6c1 in ) demonstrate structural parallels in their piperidine cores but differ significantly in functionalization:

| Feature | Target Compound | Piperidine-Triazine Analogs (e.g., 6a6) |

|---|---|---|

| Core Structure | Piperidine with furan and benzamide | Piperidine linked to triazine and aryl groups |

| Substituents | Furan-2-ylmethyl, mesitylamide | Benzyl, nitrobenzyl, sulfonamide |

| Therapeutic Area | Not specified | Anti-HIV (NNRTI or protease inhibition) |

Key Observations :

Physicochemical and Pharmacokinetic Considerations

While explicit data for the target compound are unavailable, inferences can be drawn from structural analogs:

- Metabolic Stability : The furan ring may undergo oxidative metabolism (e.g., CYP3A4-mediated), contrasting with fluorophenyl groups in 2'-fluoroortho-fluorofentanyl, which resist oxidation .

Activité Biologique

N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2,4,6-trimethylbenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure comprising a furan ring, a piperidine moiety, and a trimethylbenzamide group. Its IUPAC name is N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]-2,4,6-trimethylbenzamide. The molecular formula is C20H26N2O and its molecular weight is approximately 314.44 g/mol.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of Piperidine Intermediate : Reaction of 4-piperidone with furan-2-carbaldehyde using a reducing agent like sodium borohydride.

- Benzamide Formation : Acylation of the piperidine intermediate with 2,4,6-trimethylbenzoyl chloride in the presence of triethylamine.

- Purification : Techniques such as recrystallization or column chromatography are employed to purify the final product.

Biological Activity

Research indicates that this compound exhibits various biological activities:

The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with specific receptors or enzymes due to the presence of functional groups that facilitate binding to biological targets. These interactions may modulate signaling pathways involved in various physiological processes.

Pharmacological Potential

Studies have suggested that this compound could have applications in treating neurological disorders and cancer due to its ability to influence cellular processes. For instance:

- Neuroprotective Effects : Preliminary studies indicate potential neuroprotective properties, which could be beneficial in conditions like Alzheimer's disease.

- Anticancer Activity : Research has shown that compounds with similar structures can inhibit tumor growth and induce apoptosis in cancer cells.

Case Studies

Several case studies have highlighted the biological activity of related compounds:

- Neuroprotective Study : A study on a similar piperidine compound demonstrated significant neuroprotective effects in animal models of neurodegeneration.

- Anticancer Evaluation : Another study evaluated a structurally related benzamide and found it effectively reduced tumor size in xenograft models.

Comparative Analysis

To understand the uniqueness of this compound, it is helpful to compare it with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N-(4-(furan-2-ylmethyl)piperidin-1-yl)-3,4-dimethoxybenzamide | Similar piperidine structure | Anticancer activity |

| N-(1-(pyridin-3-yl)methyl)-3-methoxybenzamide | Different substituents | Neuroprotective effects |

Q & A

Data Reproducibility in Enzyme Assays

- Solution : Pre-incubate enzymes with inhibitors for 30 min. Include internal controls (e.g., known inhibitors) in each plate to normalize inter-experiment variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.